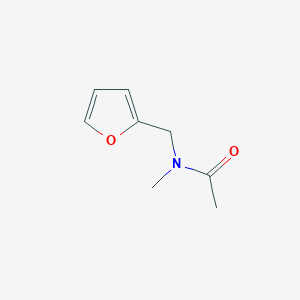
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as FPA and belongs to the class of benzazepine derivatives.
Wirkmechanismus
The exact mechanism of action of FPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitter systems in the brain. FPA has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in the regulation of mood, emotion, and pain perception.
Biochemical and Physiological Effects:
FPA has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. It has also been shown to modulate the activity of certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems. FPA has been investigated for its potential as a treatment for depression and anxiety disorders due to its ability to modulate these neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPA is its potent pharmacological activity. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of FPA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of FPA. One potential direction is the development of new drugs for the treatment of depression and anxiety disorders based on the pharmacological activity of FPA. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of FPA. This could lead to the development of more potent and selective drugs based on FPA. Additionally, the synthesis of novel derivatives of FPA could lead to the discovery of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of FPA involves the condensation of 3-fluoroaniline and 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FPA.
Wissenschaftliche Forschungsanwendungen
FPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. FPA has also been investigated for its potential as a treatment for depression and anxiety disorders. Its ability to modulate the serotonin and dopamine neurotransmitter systems in the brain makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-7-4-8-15(11-14)20-17(22)12-21-16-9-2-1-5-13(16)6-3-10-18(21)23/h1-2,4-5,7-9,11H,3,6,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNURVUBWPHVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)


![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)




![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)


